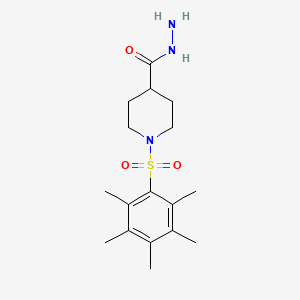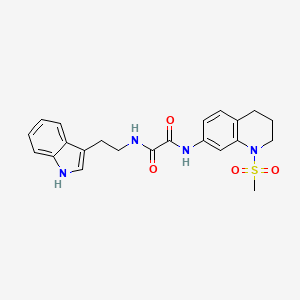
N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Tetrahydroquinoline is a heterocyclic compound consisting of a quinoline with four hydrogen atoms added. Both of these structures are common in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed analysis would require techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the indole and tetrahydroquinoline moieties. For example, indoles are often reactive at the C3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the indole and tetrahydroquinoline moieties could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Cognitive and Antidepressant Properties
Compounds structurally related to N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide have been explored for their potential in treating cognitive disorders and depression. For instance, N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives were identified as potent and selective 5-HT6 receptor antagonists. These compounds, particularly one denoted as compound 25, demonstrated pro-cognitive and antidepressant-like properties in in vivo tests, offering a promising avenue for the development of new therapeutic agents in the treatment of cognitive impairment and mood disorders (Zajdel, et al., 2016).
Anticancer Potential
Another significant area of application is in the development of anticancer agents. Aromatic sulfonamides containing a condensed piperidine moiety induced oxidative stress and glutathione depletion in melanoma and leukemia cells, exerting cytotoxic effects. Some compounds within this series showed high potency against various cancer cell lines, highlighting the potential of sulfonamide derivatives in cancer therapy (Madácsi, et al., 2013).
Neurotransmitter Regulation
The modulation of neurotransmitter systems is another critical area of research. 3-Hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT) and affinity for the alpha2-adrenoceptor. These compounds, by modulating neurotransmitter levels, have the potential for treating various neurological and psychiatric disorders (Grunewald, et al., 2005).
Antibacterial Activity
Research has also extended into the antibacterial domain, where derivatives of the core chemical structure have been examined for their efficacy against a range of pathogens. For example, the synthesis and pharmacokinetic profiles of certain quinolone derivatives have suggested potential use in treating systemic infections, indicating that sulfonamide-related compounds can also play a role in combating bacterial diseases (Goueffon, et al., 1981).
Vasodilatory Effects
Furthermore, the vasodilatory actions of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives have been investigated, demonstrating the potential for treating cardiovascular disorders by enhancing arterial blood flow (Morikawa, et al., 1989).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-31(29,30)26-12-4-5-15-8-9-17(13-20(15)26)25-22(28)21(27)23-11-10-16-14-24-19-7-3-2-6-18(16)19/h2-3,6-9,13-14,24H,4-5,10-12H2,1H3,(H,23,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUUZLHJFJIBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2675171.png)
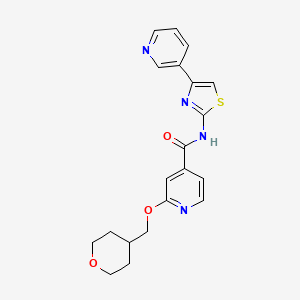
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine](/img/structure/B2675174.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2675175.png)
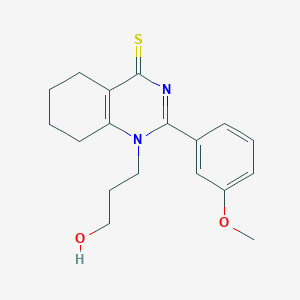
![3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2675178.png)
![2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2675181.png)
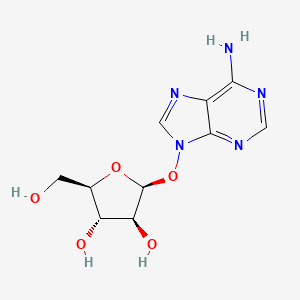
![1-[5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2675185.png)
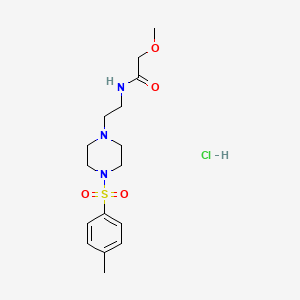

![Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675190.png)
![N-(4-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2675191.png)
